molecular formula C18H15F3N2O3S B2693534 N-[(oxolan-2-yl)methyl]-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide CAS No. 1396765-44-8

N-[(oxolan-2-yl)methyl]-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide

Cat. No.: B2693534
CAS No.: 1396765-44-8
M. Wt: 396.38
InChI Key: QOFAUXYHCDLMKW-UHFFFAOYSA-N
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Description

N-[(oxolan-2-yl)methyl]-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide is a synthetically designed complex molecule that integrates distinct furan, benzothiazole, and oxolane (tetrahydrofuran) structural motifs. Its molecular architecture is characterized by a unique carboxamide linker, which is N-substituted with a [4-(trifluoromethyl)-1,3-benzothiazol-2-yl] group and an (oxolan-2-yl)methyl chain. The presence of the 4-trifluoromethyl group on the benzothiazole ring is a critical feature, known to enhance the compound's lipophilicity and metabolic stability, which can be a valuable asset in the development of bioactive compounds with improved bioavailability . The benzothiazole core is a privileged scaffold in medicinal chemistry, extensively investigated for its versatile interactions with biological systems. This structural element is found in compounds with a wide range of reported activities, including neuroprotective effects exemplified by agents like riluzole, as well as antiviral and immunosuppressant properties . Furthermore, the fused furan-carboxamide component contributes to the molecule's reactivity profile, offering potential for further structural modifications to optimize pharmacological characteristics . While the specific mechanism of action for this precise compound may require further elucidation, its sophisticated design suggests significant potential for exploration in various research domains. It represents a compelling candidate for investigators working in pharmaceutical and agrochemical discovery, particularly in the screening and development of new therapeutic or protective agents .

Properties

IUPAC Name

N-(oxolan-2-ylmethyl)-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N2O3S/c19-18(20,21)12-5-1-7-14-15(12)22-17(27-14)23(10-11-4-2-8-25-11)16(24)13-6-3-9-26-13/h1,3,5-7,9,11H,2,4,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOFAUXYHCDLMKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN(C2=NC3=C(C=CC=C3S2)C(F)(F)F)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(oxolan-2-yl)methyl]-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-carboxylic acid, which is then coupled with the benzothiazole derivative. The oxolan-2-ylmethyl group is introduced through a nucleophilic substitution reaction. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(oxolan-2-yl)methyl]-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[(oxolan-2-yl)methyl]-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(oxolan-2-yl)methyl]-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group and benzothiazole moiety play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Trifluoromethyl-Substituted Benzamide Derivatives

  • Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) : A fungicide with a trifluoromethyl-benzamide backbone. Unlike the target compound, flutolanil lacks the benzothiazole and furan moieties but shares the trifluoromethyl group, which enhances its bioactivity by increasing lipophilicity and resistance to enzymatic degradation. This suggests the target compound may exhibit similar stability in biological systems .
  • N-{[1-(dimethylamino)cyclohexyl]methyl}-4-(trifluoromethyl)benzamide (940753-21-9): This compound features a trifluoromethyl-benzamide group linked to a dimethylamino-cyclohexylmethyl chain. The absence of a benzothiazole or furan ring highlights the target compound’s unique heterocyclic framework, which may influence target specificity .

Benzothiazole and Furan-Containing Analogues

  • N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide : Shares a carboxamide linkage to a thiazole ring but replaces the benzothiazole with a benzodioxin-thiazole system. The dihydrobenzodioxin group may confer distinct electronic properties compared to the trifluoromethyl-benzothiazole in the target compound .
  • Synthesized 1,2,4-triazole-thiones [7–9]: These compounds (e.g., 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones) exhibit tautomerism and sulfur-containing heterocycles.

Key Observations:

Trifluoromethyl Group : Common in agrochemicals (e.g., flutolanil) for enhancing stability and bioactivity.

Synthetic Pathways : Carboxamide formation via nucleophilic addition (as in ) or coupling reactions () could be applicable to the target compound’s synthesis .

Biological Activity

N-[(oxolan-2-yl)methyl]-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide is a synthetic compound characterized by its unique structural features, including a furan ring, a benzothiazole moiety, and a trifluoromethyl group. This compound has garnered attention for its potential biological applications, particularly in the fields of medicinal chemistry and pharmacology.

The molecular formula of this compound is C18H15F3N2O3SC_{18}H_{15}F_{3}N_{2}O_{3}S, with a molecular weight of approximately 396.38 g/mol. The compound's structure is significant for its interactions with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and binding affinity to target sites. The benzothiazole moiety is known for its role in modulating biological pathways.

Antimicrobial Activity

Research indicates that derivatives of furan compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate activity against both Gram-positive and Gram-negative bacteria. Specifically, related furan derivatives have shown effective inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported as low as 64 µg/mL .

Anticancer Properties

The compound has also been explored for its anticancer potential. In vitro studies using various cancer cell lines have revealed that certain furan derivatives can induce apoptosis in cancer cells. For example, conjugates based on furan structures have demonstrated IC50 values as low as 0.15 µg/mL against HeLa cervical cancer cells . The proposed mechanism involves mitochondrial disruption and subsequent caspase activation.

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, this compound may possess anti-inflammatory properties. Studies on furan derivatives have indicated their potential as selective COX-2 inhibitors, which could provide therapeutic benefits in inflammatory conditions .

Case Studies

Study Focus Results
Study 1Antimicrobial ActivitySignificant inhibition of E. coli and S. aureus at MIC = 64 µg/mL
Study 2Anticancer ActivityIC50 = 0.15 µg/mL against HeLa cells; mitochondrial modification noted
Study 3Anti-inflammatory EffectsDemonstrated COX-2 inhibitory activity comparable to known NSAIDs

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-[(oxolan-2-yl)methyl]-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For benzothiazole carboxamide derivatives, ethanol or THF under reflux (170–210°C) is commonly used for cyclization, with yields ranging from 37% to 93% depending on substituents. Key steps include halogenated precursor activation, solvent selection (e.g., ethanol for moderate reactivity, THF for higher yields), and purification via recrystallization or flash chromatography .

Q. How can the structural identity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of 1H^1H-/13C^{13}C-NMR to confirm substitution patterns (e.g., trifluoromethyl and furan resonances). IR spectroscopy can detect carbonyl (C=O) stretching (~1680–1720 cm1^{-1}) and benzothiazole C=N bonds (~1600 cm1^{-1}). Single-crystal X-ray diffraction (SHELX suite) resolves absolute configuration, as demonstrated for analogous furan carboxamides .

Q. What analytical methods ensure purity for pharmacological testing?

  • Methodological Answer : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm) for purity >95%. Validate using LC-MS for molecular ion confirmation (e.g., [M+H]+^+) and elemental analysis (C, H, N within ±0.4% of theoretical) .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity and binding affinity?

  • Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-311G**) to map frontier molecular orbitals (HOMO/LUMO) for nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) against targets like benzothiazole-binding enzymes (e.g., kinases) can predict binding modes, with validation via MD simulations (AMBER) to assess stability .

Q. What crystallographic strategies resolve structural ambiguities in derivatives?

  • Methodological Answer : Use SHELXL for refinement of high-resolution (<1.0 Å) X-ray data. For twinned crystals, apply twin law detection (e.g., HKLF5 format) and batch scaling. Disorder in the oxolane methyl group can be modeled with PART/SUMP constraints .

Q. How to address discrepancies in bioactivity data across in vitro assays?

  • Methodological Answer : Normalize results using internal controls (e.g., staurosporine for kinase inhibition). Cross-validate with orthogonal assays: fluorescence polarization for binding affinity vs. cell-based luciferase reporter assays for functional activity. Adjust for solubility artifacts (e.g., DMSO vehicle ≤0.1%) .

Q. What strategies optimize reaction yields when scaling up synthesis?

  • Methodological Answer : Use flow chemistry for exothermic steps (e.g., trifluoromethylation). Monitor intermediates via in-line FTIR. For low-yielding steps (e.g., <40%), employ statistical optimization (Box-Behnken design) varying temperature, solvent polarity, and catalyst loading .

Q. How to design stability studies under physiological conditions?

  • Methodological Answer : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Sample at 0, 6, 24, and 48 hours; analyze degradation via UPLC-QTOF to identify hydrolytic cleavage (e.g., amide bond) or oxidative metabolites (e.g., sulfoxides) .

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